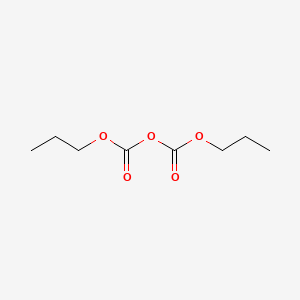
Dipropyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl dicarbonate is an organic compound with the molecular formula C7H14O5. It belongs to the class of dicarbonates, which are characterized by the presence of two carbonate groups sharing an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl dicarbonate can be synthesized through the transesterification of diethyl carbonate with propanol. The reaction typically involves the use of a catalyst such as sodium ethoxide or potassium tert-butoxide. The reaction conditions include moderate temperatures (around 60-80°C) and reduced pressure to facilitate the removal of by-products like ethanol.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same transesterification reaction but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form propanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Decomposition: At elevated temperatures (300-400°C), it decomposes to yield carbon dioxide, alkenes, and alcohols.
Common Reagents and Conditions
Catalysts: Sodium ethoxide, potassium tert-butoxide.
Solvents: Toluene, diglyme.
Temperature: 60-80°C for transesterification, 300-400°C for decomposition.
Major Products
Hydrolysis: Propanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide, alkenes, and alcohols.
Aplicaciones Científicas De Investigación
Dipropyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and polyesters.
Biology: Investigated for its potential use in biocompatible materials due to its biodegradability.
Medicine: Explored for its potential in drug delivery systems owing to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of dipropyl dicarbonate involves its ability to undergo ester-carbonate exchange reactions. This process is catalyzed by alkoxides, leading to the formation of polycarbonates and polyesters. The molecular targets include hydroxyl groups in diols and alcohols, which react with the carbonate groups in this compound to form new ester bonds .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.
Diethyl dicarbonate: Employed in organic synthesis and as a solvent for various chemical reactions.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Uniqueness
Dipropyl dicarbonate is unique due to its balanced properties of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polycarbonates and polyesters under mild conditions sets it apart from other dicarbonates, which may require more stringent reaction conditions .
Propiedades
Número CAS |
43086-15-3 |
|---|---|
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
propoxycarbonyl propyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-6H2,1-2H3 |
Clave InChI |
APGAJOXIADQGSH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
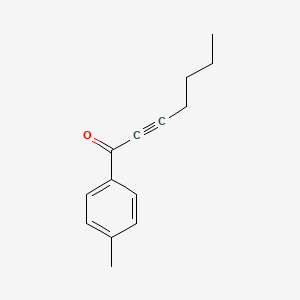
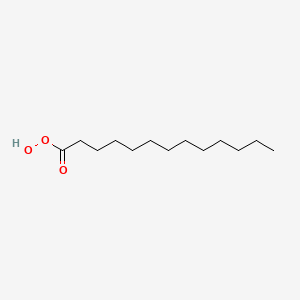
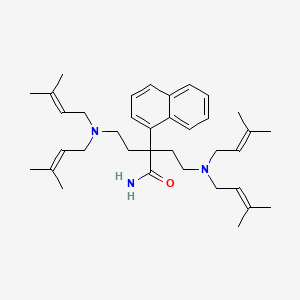
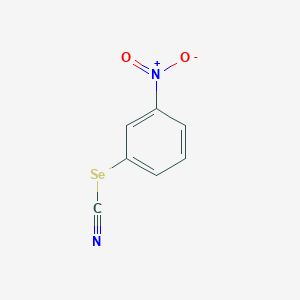
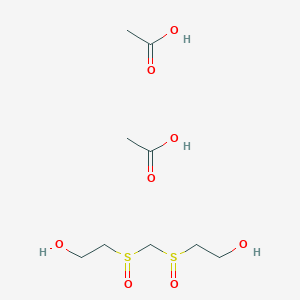
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)

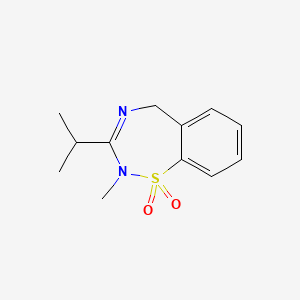
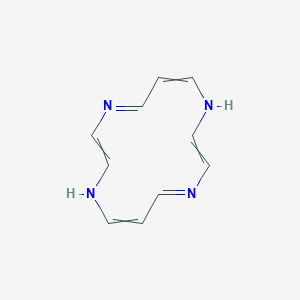
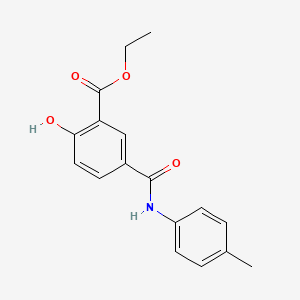

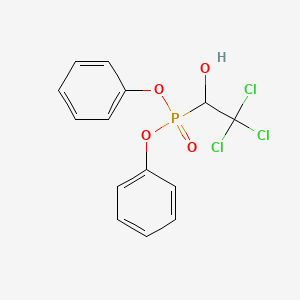
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
